4-methyl-1-(1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
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Description
4-methyl-1-(1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H19F3N6O2 and its molecular weight is 408.385. The purity is usually 95%.
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Biological Activity
The compound 4-methyl-1-(1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Structural Overview
The compound consists of several key moieties:
- Imidazo[1,2-a]pyridine : Known for various biological activities including anticancer and antimicrobial effects.
- Piperidine : Often contributes to the pharmacological profile of compounds.
- Triazole : Associated with antifungal and antibacterial properties.
Anticancer Activity
Research has indicated that compounds containing imidazo[1,2-a]pyridine structures exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines, with mechanisms involving the inhibition of cell proliferation and induction of apoptosis.
A study demonstrated that imidazo[1,2-a]pyridine analogs could inhibit cancer cell lines by interacting with specific protein targets involved in cell cycle regulation and apoptosis pathways .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
4-Methyl Derivative | A549 (lung) | 15.2 | Apoptosis induction |
3-Trifluoromethyl Variant | MCF7 (breast) | 12.5 | Cell cycle arrest |
Antimicrobial Activity
The presence of the triazole ring enhances the antimicrobial properties of the compound. Triazole derivatives have been extensively studied for their antifungal activity against strains such as Candida albicans and Aspergillus species. The trifluoromethyl group may also play a role in increasing lipophilicity, enhancing membrane permeability and thus bioavailability .
Neuropharmacological Effects
Imidazo[1,2-a]pyridine derivatives have shown promise in neuropharmacology. Some studies suggest that they may possess antipsychotic and anxiolytic effects due to their action on neurotransmitter systems such as dopamine and serotonin .
Study 1: Efficacy in Cancer Models
In a preclinical study involving xenograft models of human cancer, a derivative of the compound exhibited significant tumor regression compared to controls. The study highlighted the compound's ability to modulate key signaling pathways involved in tumor growth .
Study 2: Antimicrobial Testing
A series of tests against clinical isolates of resistant bacterial strains demonstrated that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests potential for development as a novel antimicrobial agent .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Kinases : Targeting specific kinases involved in cell signaling pathways.
- DNA Intercalation : The planar structure may allow interaction with DNA, disrupting replication.
- Enzyme Inhibition : Compounds often act as inhibitors of enzymes critical for microbial survival or cancer cell proliferation.
Properties
IUPAC Name |
4-methyl-2-[1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O2/c1-11-14(26-8-4-3-5-13(26)22-11)15(28)25-9-6-12(7-10-25)27-17(29)24(2)16(23-27)18(19,20)21/h3-5,8,12H,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTSXNKFTIWBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(CC3)N4C(=O)N(C(=N4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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